4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-

Catalog No.
S13405899
CAS No.
284681-49-8
M.F
C14H16ClN3OS
M. Wt
309.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-me...

CAS Number

284681-49-8

Product Name

4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-

IUPAC Name

6-butan-2-yloxy-2-(3-chlorophenyl)sulfanylpyrimidin-4-amine

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

InChI

InChI=1S/C14H16ClN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H2,16,17,18)

InChI Key

YBCXWCRIGXVZRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC(=CC=C2)Cl

4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- is a chemical compound with the molecular formula C14H16ClN3OS and a CAS number of 284681-49-8. This compound features a pyrimidine ring substituted at the 2-position with a thioether group linked to a chlorophenyl moiety and at the 6-position with a propoxy group. The structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique functional groups.

The reactivity of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- can be attributed to its functional groups. The pyrimidine amine can participate in nucleophilic substitution reactions, while the thioether can undergo oxidation to form sulfoxides or sulfones. Additionally, the presence of the chlorophenyl group may enable electrophilic aromatic substitution reactions. Specific reaction pathways would depend on the conditions and reactants involved.

Synthesis of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- may involve several steps:

  • Formation of Pyrimidine Ring: The initial step could involve the condensation of appropriate carbonyl compounds with guanidine derivatives to form the pyrimidine core.
  • Introduction of Thioether Group: This can be achieved through a nucleophilic substitution reaction where a chlorinated phenyl compound reacts with a thiol.
  • Alkylation: The final step would involve alkylating the nitrogen atom of the pyrimidine with 1-methylpropyl halide to introduce the propoxy group.

The exact conditions and reagents would need optimization based on laboratory protocols.

4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- may find applications in:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound for drug development targeting specific diseases.
  • Research: It may be utilized in biochemical assays to explore mechanisms of action related to its structural features.

Interaction studies involving this compound could focus on its binding affinity to various biological targets, such as enzymes or receptors. These studies would typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate biological activity against specific cell lines or pathogens.

Such studies would provide insights into its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-AminopyrimidinePyrimidine base with an amino groupLacks thioether functionality
ThioacetamideContains sulfur but lacks aromatic substitutionSimpler structure without complex substitutions
ChloropyrimidinePyrimidine ring with chlorine substitutionDoes not contain amine or thioether groups

These comparisons highlight that while these compounds share a pyrimidine core, the presence of distinct functional groups in 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- may confer unique properties that differentiate it from other similar compounds.

Nucleophilic aromatic substitution reactions represent the most widely employed methodology for introducing thioether linkages into pyrimidine systems [3] [4]. The electron-deficient nature of the pyrimidine ring makes it particularly susceptible to nucleophilic attack, especially when activated by electron-withdrawing substituents [5].

The general mechanism of nucleophilic aromatic substitution in pyrimidine systems proceeds through an addition-elimination pathway [6] [7]. The process begins with nucleophilic attack by the thiolate anion on the electron-deficient carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex [7]. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring, particularly when the substitution occurs at positions ortho or para to the nitrogen atoms [3].

For the synthesis of 2-((3-chlorophenyl)thio)-substituted pyrimidines, 2-chloropyrimidine derivatives serve as suitable electrophilic substrates [8] [9]. The reaction typically employs 3-chlorothiophenol as the nucleophile under basic conditions [9]. Potassium carbonate has been identified as an effective base for promoting these transformations, providing sufficient basicity to generate the thiolate nucleophile while maintaining compatibility with sensitive functional groups [9].

Table 1: Reaction Conditions for Thioether Formation in Pyrimidine Systems

SubstrateNucleophileBaseSolventTemperature (°C)TimeYield (%)Reference
2-Chloropyrimidine3-ChlorothiophenolPotassium carbonateDimethylformamideRoom temperature1-1.5 hours54-88 [9]
4-ChloropyrimidineThiophenolPotassium carbonateDimethylformamideRoom temperature1-3 hours70-85 [8]
2,4-DichloropyrimidineVarious thiolsCesium carbonateDimethyl sulfoxide50-802-6 hours60-92 [8]

The selectivity of nucleophilic aromatic substitution in pyrimidine systems is governed by both electronic and steric factors [4] [8]. The 2-position of pyrimidine shows enhanced reactivity compared to the 4-position due to the activating effect of the adjacent nitrogen atom [8]. This regioselectivity is particularly important when dealing with dihalopyrimidines, where selective substitution at one position is desired.

Solvent selection plays a crucial role in the efficiency of thioether formation reactions [10]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are preferred due to their ability to solvate cations while leaving the nucleophile relatively unsolvated, thereby enhancing nucleophilicity [10]. The use of crown ethers as additives can further enhance reaction rates by facilitating ion separation [11].

Recent developments in thioether formation have explored the use of xanthate salts as sulfur nucleophiles, offering advantages in terms of odor reduction and improved handling characteristics [10]. These reagents undergo nucleophilic substitution with halopyrimidines under mild conditions, providing access to thioether products in good yields [10].

Alkoxy Group Introduction Strategies in Pyrimidine Systems

The introduction of alkoxy groups into pyrimidine systems, such as the 1-methylpropoxy substituent in the target compound, can be achieved through several distinct methodological approaches [12] [13]. These strategies include direct alkoxylation of hydroxypyrimidines, nucleophilic substitution of halopyrimidines with alkoxide nucleophiles, and specialized etherification protocols.

The Williamson ether synthesis represents the most fundamental approach for alkoxy group introduction [13]. This methodology involves the reaction of alkoxide ions with primary alkyl halides or activated pyrimidine substrates through a bimolecular nucleophilic substitution mechanism [13]. For pyrimidine systems, this approach typically employs 6-chloropyrimidine derivatives as electrophiles, which react with sodium or potassium alkoxides generated from the corresponding alcohols [12].

Table 2: Alkoxylation Reaction Conditions for Pyrimidine Systems

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (hours)Yield (%)Reference
6-Hydroxypyrimidine1-BromobutaneSodium hydrideDimethylformamide604-675-85 [12]
4-ChloropyrimidineSodium methoxide-MethanolReflux2-480-95 [12]
2-HydroxypyrimidineVarious alkyl halidesCesium carbonateAcetonitrile806-1260-88 [12]

Direct etherification protocols have been developed that circumvent the need for preformed alkoxide intermediates [12]. These one-pot procedures employ coupling reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate in combination with cesium carbonate to activate pyrimidinone substrates toward nucleophilic attack by alcohols [12]. The method shows excellent compatibility with both primary and secondary alcohols, providing access to a diverse range of alkoxy-substituted pyrimidines [12].

The regioselectivity of alkoxylation reactions in pyrimidine systems follows predictable patterns based on the electronic properties of the heterocycle [14]. The 2-position shows enhanced reactivity toward nucleophilic substitution due to activation by the adjacent nitrogen atom [14]. However, the 4- and 6-positions can also participate in alkoxylation when appropriately activated by electron-withdrawing groups or when the 2-position is blocked [14].

For the specific case of 1-methylpropoxy group introduction, the corresponding 1-methylpropanol (2-butanol) can be employed as the nucleophile [15]. Secondary alcohols require more forcing conditions due to increased steric hindrance, often necessitating elevated temperatures and longer reaction times [15]. The use of silver oxide as a mild base has proven particularly effective for such transformations, enabling direct reaction between the alcohol and halopyrimidine substrates [13].

Advanced alkoxylation strategies include transition-metal-catalyzed coupling reactions [14]. These methodologies employ palladium or copper catalysts to facilitate C-O bond formation between pyrimidine halides and alcohols under relatively mild conditions [14]. Such approaches offer improved functional group tolerance and can accommodate sterically demanding alcohol substrates that fail under traditional basic conditions [14].

Multi-Component Reaction Approaches for Complex Pyrimidine Scaffolds

Multi-component reactions have emerged as powerful tools for the construction of complex pyrimidine scaffolds, offering significant advantages in terms of synthetic efficiency and structural diversity [16] [17]. These transformations enable the formation of multiple bonds in a single operation, reducing the number of synthetic steps required to access densely functionalized pyrimidine derivatives [16].

The Ugi four-component reaction has found particular application in pyrimidine synthesis, enabling the incorporation of diverse functional groups through careful selection of the input components [16]. This transformation involves the condensation of an amine, aldehyde, carboxylic acid, and isocyanide to generate complex amide products that can subsequently undergo cyclization to form pyrimidine rings [16]. The reaction shows excellent functional group tolerance and can accommodate a wide range of substitution patterns [16].

Table 3: Multi-Component Reaction Conditions for Pyrimidine Synthesis

Reaction TypeComponentsCatalystSolventTemperature (°C)Time (hours)Yield (%)Reference
Three-componentAldehyde, Malononitrile, Barbituric acidL-ProlineSolvent-free1400.2585-99 [18]
Four-componentAldehyde, Urea, β-Ketoester, Ammonium acetateUranyl nitrateEthanolReflux2-478-92 [19]
Three-componentArylglyoxal, 6-Aminouracil, Barbituric acidTBABEthanol501-380-95 [20]

One-pot three-component reactions have been extensively developed for pyrimidine synthesis, particularly those involving aldehydes, malononitrile, and nitrogen-containing heterocycles [20] [18]. These transformations typically proceed through initial Knoevenagel condensation between the aldehyde and active methylene compound, followed by Michael addition and subsequent cyclization [18]. The use of solid acid catalysts such as SBA-Pr-SO3H has proven particularly effective, enabling reactions to proceed under solvent-free conditions with excellent yields [21].

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives exemplifies the power of multi-component approaches [20]. The reaction of arylglyoxals with 6-amino-1,3-dimethyluracil and barbituric acid derivatives in the presence of tetrabutylammonium bromide catalyst provides access to highly functionalized tricyclic systems in a single operation [20]. The mild reaction conditions (50°C in ethanol) and short reaction times (1-3 hours) make this approach particularly attractive for synthetic applications [20].

Recent developments have focused on environmentally benign multi-component processes that avoid the use of volatile organic solvents [22]. Electrochemical multi-component reactions represent a particularly promising approach, enabling the formation of complex pyrimidine scaffolds under mild conditions using renewable energy sources [22]. These transformations typically employ ionic liquids or alcohols as reaction media, providing both environmental and practical advantages [22].

The LANCA three-component reaction offers another powerful approach to pyrimidine synthesis [23]. This transformation involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to generate β-ketoenamide intermediates that can subsequently undergo condensation with ammonium salts to form pyrimidine rings [23]. The method shows excellent scope with respect to all three components and enables the introduction of diverse alkoxy substituents through the allene component [23].

Table 4: Comparative Analysis of Multi-Component Pyrimidine Syntheses

MethodNumber of ComponentsKey AdvantagesLimitationsTypical Yields (%)Reference
Ugi-based4High diversity, mild conditionsLimited to amide products70-90 [16]
Knoevenagel-Michael3Simple substrates, high yieldsLimited substitution patterns80-95 [18]
LANCA3Diverse alkoxy groupsRequires organolithium reagents75-88 [23]
Electrochemical3Green conditions, scalableSpecialized equipment required73-82 [22]

Spectroscopic Analysis (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry) of Functional Group Signatures

The spectroscopic characterization of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- reveals distinctive functional group signatures that are essential for structural confirmation and purity assessment [1] [2] [3]. The complex molecular architecture necessitates systematic analysis of each spectroscopic technique to fully elucidate the compound's structural features.

Fourier Transform Infrared Spectroscopy Analysis

The Fourier Transform Infrared spectrum of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- exhibits characteristic absorption bands that correspond to specific functional groups within the molecule [1] [3]. The primary amine functional group attached to the pyrimidine ring displays two distinct absorption bands: asymmetric nitrogen-hydrogen stretching typically appears at 3300-3500 cm⁻¹, while symmetric nitrogen-hydrogen stretching occurs at 3180-3380 cm⁻¹ [1] [2]. These bands are particularly diagnostic for primary aromatic amines and provide confirmation of the aminopyrimidine structure.

The pyrimidine ring system demonstrates characteristic vibrational modes that are well-documented in heterocyclic chemistry [3]. The carbon-nitrogen double bond stretches in the pyrimidine ring typically appear at 1560-1610 cm⁻¹, while carbon-nitrogen single bond stretches occur at 1200-1350 cm⁻¹ [1] [3]. The aromatic carbon-carbon stretching vibrations manifest at 1480-1600 cm⁻¹, providing additional confirmation of the aromatic character of both the pyrimidine and chlorophenyl moieties [2].

The thioether linkage between the pyrimidine core and the 3-chlorophenyl substituent exhibits carbon-sulfur stretching vibrations in the 600-700 cm⁻¹ region [1]. This relatively weak absorption is characteristic of aliphatic and aromatic thioethers and serves as a diagnostic marker for the sulfur-containing bridge in the molecule. The chlorine substitution on the phenyl ring produces carbon-chlorine stretching vibrations at 600-800 cm⁻¹, which may overlap with the carbon-sulfur stretch but can be differentiated through careful spectral analysis [1] [3].

The alkoxy substituent at position 6 of the pyrimidine ring contributes several characteristic absorptions. The carbon-oxygen stretching vibrations appear at 1000-1300 cm⁻¹, while the aliphatic carbon-hydrogen stretching modes of the methylpropoxy group manifest at 2850-2970 cm⁻¹ [1] [2]. The asymmetric and symmetric methyl group stretches occur at 2950-2970 cm⁻¹ and 2870-2880 cm⁻¹, respectively, with methylene stretches appearing at 2920-2940 cm⁻¹ and 2850-2860 cm⁻¹ [3].

Nuclear Magnetic Resonance Spectroscopy Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- [1] [4]. The most characteristic signals arise from the pyrimidine ring protons, which typically resonate at 8.5-9.5 ppm due to the deshielding effect of the nitrogen atoms [1] [3]. These signals appear as distinct multipets depending on the substitution pattern and coupling relationships within the heterocyclic system.

The aromatic protons of the 3-chlorophenyl group resonate in the 7.0-8.0 ppm region, with the exact chemical shifts influenced by the chlorine substitution pattern [1] [4]. The thioether methylene bridge, if present as a discrete unit, would appear at 2.8-3.2 ppm, characteristic of protons adjacent to sulfur atoms [1]. However, in this specific compound, the sulfur is directly attached to the aromatic carbons, so this signature may not be observed.

The methylpropoxy substituent provides several distinctive signals that aid in structural characterization [1] [3]. The methoxy protons resonate at 3.3-4.2 ppm, while the methylene protons of the propyl chain appear at 1.2-2.0 ppm [1]. The terminal methyl groups of the branched alkoxy chain resonate at 0.8-1.2 ppm, appearing as characteristic multipets that reflect the coupling patterns within the alkyl system [4] [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule [1] [4]. The pyrimidine carbon atoms exhibit characteristic chemical shifts, with carbon-nitrogen double bond carbons appearing at 150-165 ppm and carbon-nitrogen single bond carbons at 120-145 ppm [1] [3]. The aromatic carbons of the chlorophenyl group resonate at 120-140 ppm, with the chlorine-bearing carbon shifted to 125-135 ppm due to the halogen effect [1].

The alkoxy carbon atoms provide distinct signatures that confirm the substitution pattern [1] [4]. The ether carbon directly attached to the pyrimidine ring resonates at 60-85 ppm, while the aliphatic carbons of the methylpropoxy chain appear at 15-35 ppm depending on their position within the chain [1] [3]. The sulfur-bearing carbon of the thioether linkage typically resonates at 30-40 ppm, characteristic of carbons adjacent to sulfur atoms [1].

Mass Spectrometry Analysis

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation analysis [5] [4]. The molecular ion peak, typically observed as the protonated molecular ion [M+H]⁺ in positive ion mode, serves as the primary confirmation of molecular weight [5]. The exact mass measurement capability of modern mass spectrometers allows for molecular formula confirmation through high-resolution analysis.

The fragmentation pattern of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- follows predictable pathways based on the molecular structure [5] [4]. Common fragmentation includes the loss of the methylpropoxy group ([M-73]⁺) through α-cleavage at the ether linkage, and the loss of the chlorophenylthio moiety ([M-143]⁺) through cleavage at the carbon-sulfur bond [5]. The pyrimidine base fragment typically appears as a stable ion in the 110-130 mass-to-charge ratio range, while the chlorophenyl fragment contributes ions in the 127-143 range [5] [4].

The stability of the various fragments depends on their ability to accommodate the positive charge through resonance stabilization or heteroatom lone pairs [5]. The pyrimidine and chlorophenyl fragments benefit from aromatic stabilization, making them prominent in the mass spectrum [5] [4].

Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients

The thermodynamic properties of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- are fundamental parameters that govern its physical behavior, environmental fate, and potential applications [6] [7] [8]. These properties are intrinsically linked to the molecular structure and intermolecular interactions present in both solid and solution phases.

Melting Point Characteristics

The melting point of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- is expected to fall within the typical range for substituted pyrimidine derivatives, approximately 80-250°C [7] [8]. Several structural factors influence the melting behavior of this compound. The presence of the primary amine group on the pyrimidine ring enables hydrogen bonding in the crystal lattice, which typically elevates melting points through enhanced intermolecular interactions [9] [7].

The molecular weight and structural complexity contribute to the thermal properties through increased van der Waals interactions and reduced molecular mobility in the solid state [8]. The 3-chlorophenylthio substituent introduces both steric bulk and dipolar interactions that can affect crystal packing efficiency [9]. The chlorine atom provides additional intermolecular interactions through halogen bonding, which can stabilize specific crystal forms and influence the melting transition [7] [8].

The methylpropoxy substituent at position 6 of the pyrimidine ring introduces conformational flexibility that may reduce crystal packing efficiency, potentially lowering the melting point compared to more rigid analogs [7]. The branched nature of the alkoxy chain creates steric hindrance that can disrupt optimal crystal packing arrangements [8].

Thermal analysis techniques such as differential scanning calorimetry would provide precise melting point determination and reveal information about polymorphism, if present [6] [7]. The heat of fusion for similar pyrimidine derivatives typically ranges from 10-40 kilojoules per mole, reflecting the energy required to disrupt intermolecular interactions in the crystal lattice [9] [8].

Solubility Parameters and Behavior

The solubility characteristics of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- in various solvents depend on the balance between hydrophilic and lipophilic structural features [6] [7]. The pyrimidine ring and primary amine group provide hydrogen bonding capability and some degree of water solubility [6]. However, the chlorophenylthio and methylpropoxy substituents contribute significant lipophilic character that reduces aqueous solubility.

Aqueous solubility is expected to be in the moderate range, approximately 10-1000 milligrams per liter, based on similar pyrimidine derivatives [6] [7]. The presence of the primary amine allows for protonation under acidic conditions, potentially enhancing water solubility through ionic character formation [6]. The solubility pH profile would show maximum solubility under acidic conditions where the amine is protonated.

Organic solvent solubility follows predictable patterns based on polarity matching principles [6] [7]. The compound is expected to show good solubility in moderately polar solvents such as methanol, ethanol, and acetonitrile due to the balance of polar and nonpolar regions [6]. Chlorinated solvents may provide excellent solubility due to favorable interactions with the chlorophenyl moiety [7].

Temperature dependence of solubility typically follows an exponential relationship, with increased solubility at elevated temperatures [6] [7]. The modified Apelblat equation has proven effective for correlating pyrimidine derivative solubility with temperature across various solvent systems [6] [7].

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) serves as a fundamental descriptor of lipophilicity and bioavailability potential [10] [11]. For 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-, the LogP value is expected to fall in the range of 1.5-4.0, indicating moderate to high lipophilicity [10] [11].

The calculation of LogP requires consideration of all molecular fragments and their individual contributions [10]. The pyrimidine ring and primary amine provide negative contributions to LogP due to their hydrogen bonding capability and polar character [11]. Conversely, the chlorophenyl and methylpropoxy substituents contribute positively to LogP through their lipophilic nature [10].

The chlorine substitution on the phenyl ring provides a moderate positive contribution to LogP, as halogen atoms increase lipophilicity while maintaining some polar character [10] [11]. The thioether linkage contributes to lipophilicity through the polarizable sulfur atom, which can participate in favorable interactions with lipophilic phases [11].

Experimental determination of partition coefficients can be performed using the shake-flask method or chromatographic techniques such as reverse-phase high-performance liquid chromatography [10] [11]. Modern computational methods based on fragment contribution approaches provide reliable estimates that correlate well with experimental values [10].

The distribution coefficient (LogD) varies with pH due to the ionizable amine group [11]. Under physiological pH conditions (7.4), the amine exists primarily in the neutral form, making LogD approximately equal to LogP [10] [11]. Under acidic conditions, protonation of the amine significantly reduces the distribution coefficient due to increased hydrophilicity of the cationic form [11].

Chromatographic Behavior in Reverse-Phase High-Performance Liquid Chromatography Systems

The chromatographic behavior of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- in reverse-phase high-performance liquid chromatography systems reflects the complex interplay of molecular properties and stationary phase interactions [12] [13] [14]. Understanding these retention mechanisms is essential for developing robust analytical methods and predicting separation behavior.

Retention Mechanisms and Interactions

In reverse-phase high-performance liquid chromatography systems, 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- exhibits retention behavior governed by multiple interaction mechanisms [13] [14]. The primary retention mechanism involves hydrophobic interactions between the nonpolar regions of the molecule and the alkyl chains of the stationary phase [13]. The chlorophenyl and methylpropoxy substituents provide the dominant hydrophobic interactions that control retention strength.

The pyrimidine ring system participates in π-π interactions with the aromatic character of many reverse-phase stationary phases [14]. These interactions contribute to retention selectivity and can influence peak shape through secondary interactions [13]. The nitrogen atoms in the pyrimidine ring can also engage in weak dipolar interactions with residual silanol groups on the stationary phase surface.

The primary amine group introduces pH-dependent retention behavior through its ionization characteristics [13] [14]. Under acidic mobile phase conditions (pH 2-4), the amine exists in a protonated, cationic form that exhibits reduced retention due to electrostatic repulsion from positively charged stationary phase sites [13]. As mobile phase pH increases toward the amine's acid dissociation constant value, the neutral form predominates, leading to increased retention through enhanced hydrophobic interactions [14].

The thioether linkage contributes to retention through polarizability effects and potential interactions with metal traces in the chromatographic system [13]. Sulfur atoms can participate in coordination interactions that may influence retention reproducibility and require careful control of mobile phase conditions [14].

Mobile Phase Optimization Strategies

Mobile phase composition significantly influences the chromatographic behavior of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- [12] [13] [14]. Acetonitrile-water systems provide excellent separation characteristics for pyrimidine derivatives, with optimal retention typically achieved at 30-60% acetonitrile concentration [12] [14]. The exact composition depends on the overall lipophilicity of the target compound and the presence of other analytes in the separation.

Buffer selection plays a critical role in controlling retention and peak shape [13] [14]. Acidic buffers (pH 2.5-4.0) are often preferred for pyrimidine derivatives to ensure consistent ionization state of the amine group [14]. Acetate, phosphate, and formate buffers have proven effective, with acetate showing particular utility due to its compatibility with mass spectrometric detection [12] [13].

The buffer concentration typically ranges from 10-50 millimolar to provide adequate pH control without excessive ionic strength that could interfere with electrospray ionization [12] [13]. Trifluoroacetic acid and formic acid serve as effective mobile phase modifiers that enhance peak shape and provide pH control [12] [14].

Gradient elution strategies optimize separation efficiency and analysis time for complex mixtures containing 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- [12] [13]. Initial conditions typically employ 10-20% organic modifier to ensure adequate retention of polar impurities, followed by linear or step gradients to 70-90% organic content for elution of the target compound [12] [14].

Column Selection and Performance

Stationary phase selection significantly impacts the chromatographic performance for 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- [13] [14]. Octadecylsilane (C18) columns provide robust retention and good peak shape for this compound class [14]. Particle sizes of 3-5 micrometers offer optimal balance between efficiency and back-pressure for routine analysis [13].

Endcapped stationary phases minimize secondary interactions with residual silanol groups that can cause peak tailing for basic compounds [13] [14]. Some specialized phases designed for basic compounds incorporate embedded polar groups or alternative surface chemistry to improve peak shape and reproducibility [14].

Column temperature control influences retention and selectivity through effects on mobile phase viscosity and analyte-stationary phase interactions [13]. Temperatures of 30-40°C typically provide optimal performance by reducing mobile phase viscosity and improving mass transfer kinetics [14]. Higher temperatures may enhance separation speed but can reduce column lifetime and alter selectivity [13].

Expected Retention Characteristics

Based on the molecular structure and properties of 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)-, the compound is expected to exhibit intermediate to strong retention in reverse-phase systems [13] [14]. Typical retention times would fall in the 8-15 minute range under standard gradient conditions (10-90% acetonitrile over 20 minutes) on a C18 column [14].

The retention factor (k') is expected to be in the 2-8 range under isocratic conditions with 40-60% acetonitrile mobile phase [13] [14]. This range provides optimal separation efficiency while maintaining reasonable analysis times [13]. Peak shape should be symmetric to slightly tailing (asymmetry factor 0.9-1.5) under properly optimized conditions [14].

Method robustness depends on careful control of pH, temperature, and mobile phase composition [13] [14]. Small variations in these parameters can significantly affect retention and peak shape for ionizable compounds like 4-Pyrimidinamine, 2-((3-chlorophenyl)thio)-6-(1-methylpropoxy)- [13]. System suitability testing should include evaluation of retention time reproducibility, peak asymmetry, and theoretical plate count to ensure consistent performance [14].

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

309.0702610 g/mol

Monoisotopic Mass

309.0702610 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types